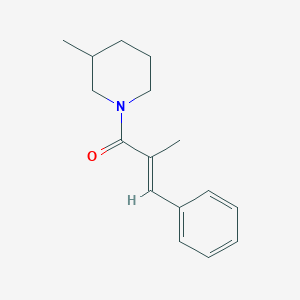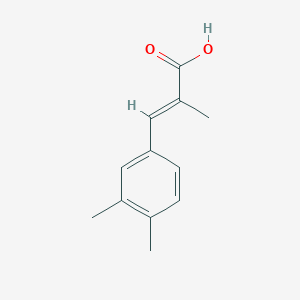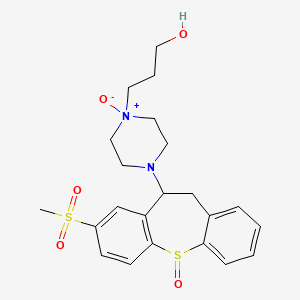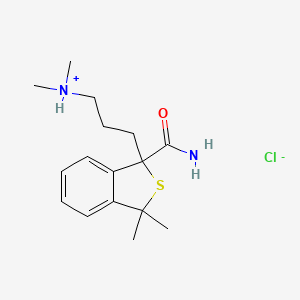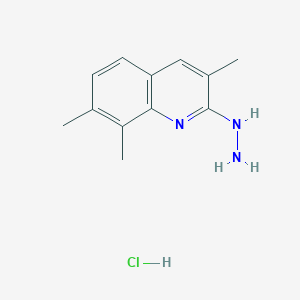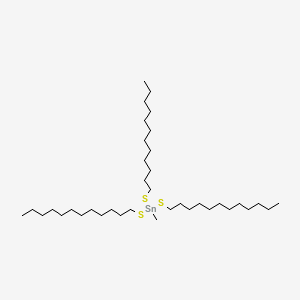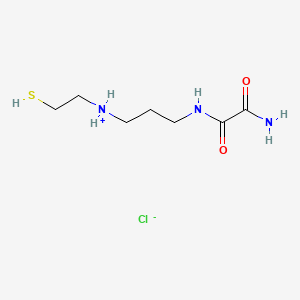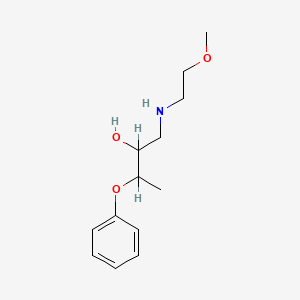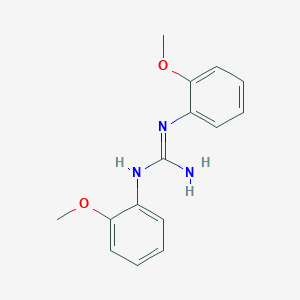
N,N'-Bis(2-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-methoxyphenyl)guanidine is a compound belonging to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5 Guanidines are known for their strong basicity and ability to form stable complexes with various metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for guanidine synthesis.
Another method involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines . This method is convenient and avoids the use of toxic reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of N,N’-Bis(2-methoxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency in industrial settings.
化学反应分析
Types of Reactions
N,N’-Bis(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-methoxyphenyl)guanidine oxides, while substitution reactions can produce a variety of substituted guanidines with different functional groups.
科学研究应用
N,N’-Bis(2-methoxyphenyl)guanidine has several scientific research applications, including:
作用机制
The mechanism of action of N,N’-Bis(2-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The guanidine group can form stable complexes with metals, which can influence the compound’s reactivity and biological activity. The methoxyphenyl groups may also contribute to the compound’s overall stability and ability to interact with specific molecular targets.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-methylphenyl)guanidine: Similar in structure but with methyl groups instead of methoxy groups.
N,N’-Bis(2-tolyl)guanidine: Contains tolyl groups instead of methoxyphenyl groups.
Uniqueness
N,N’-Bis(2-methoxyphenyl)guanidine is unique due to the presence of methoxy groups, which can influence its chemical properties and potential applications. The methoxy groups can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
属性
CAS 编号 |
6268-03-7 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
1,2-bis(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-9-5-3-7-11(13)17-15(16)18-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H3,16,17,18) |
InChI 键 |
SUWFNJNGGZUBSG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)

![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
